2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
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Overview
Description
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and dehydrating agents.
Industrial Production Methods
Industrial production of benzofuran derivatives can involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysis is also prevalent in industrial settings to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the benzofuran ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
Uniqueness
2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can result in different biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,5-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-6-3-8-5-7(2)14-10(8)9(4-6)11(12)13/h3-4,7H,5H2,1-2H3,(H,12,13) |
InChI Key |
ZNAHOTRZSNKLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)C)C(=O)O |
Origin of Product |
United States |
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